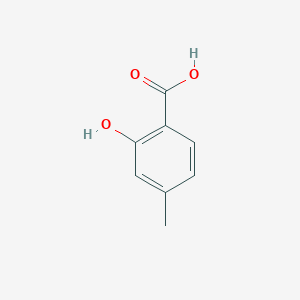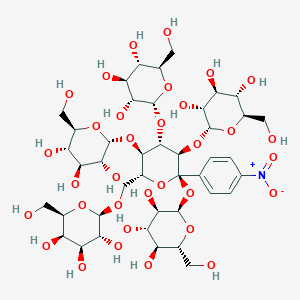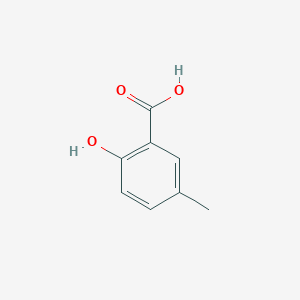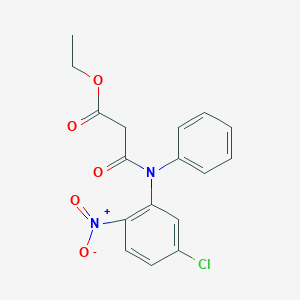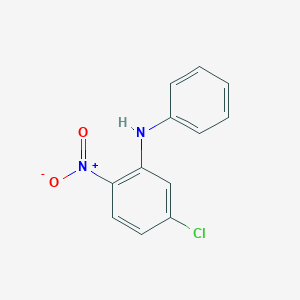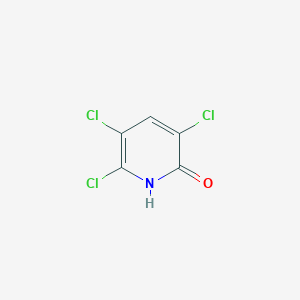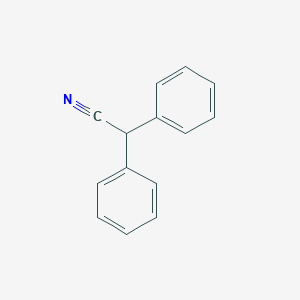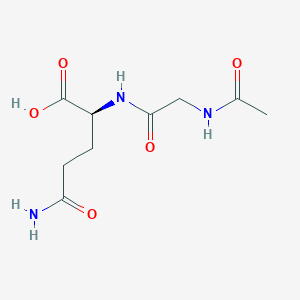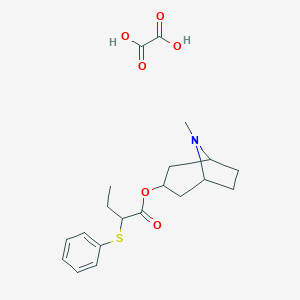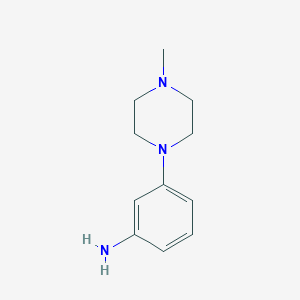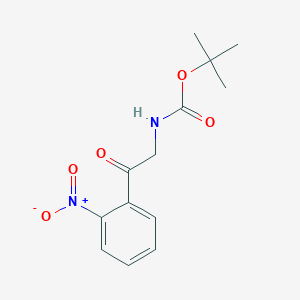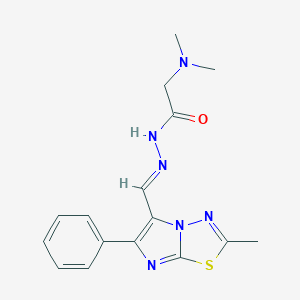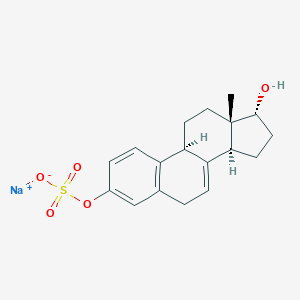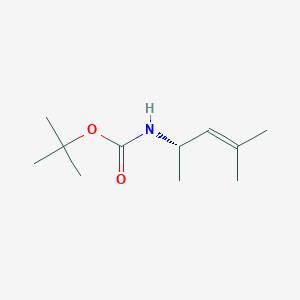
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation.
生化学的および生理学的効果
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
実験室実験の利点と制限
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily monitored using analytical techniques. However, the compound is highly reactive and can be toxic, which can limit its use in certain experiments.
将来の方向性
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several potential future directions for research. It can be studied further for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound can also be modified to improve its efficacy and reduce its toxicity, making it more suitable for use in various applications.
In conclusion, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-butene with isocyanate and tert-butanol. The synthesis process has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been studied for its potential use in various scientific fields. It has been found to have antifungal, antibacterial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
158300-09-5 |
|---|---|
製品名 |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-methylpent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
YLHOUQYHGGRZBH-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C=C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



